1-Methyl-3-(4-methylbenzyl)benzene
Overview
Description
“1-Methyl-3-(4-methylbenzyl)benzene” is an organic compound with the molecular formula C15H16 . It is also known by other names such as Methane, m-tolyl-p-tolyl-; m-Tolyl (p-tolyl)methane; 3,4’-Dimethyldiphenylmethane; Benzene, methyl, 3,4’-methylene-bis .
Molecular Structure Analysis
The molecular structure of “1-Methyl-3-(4-methylbenzyl)benzene” can be viewed using computational chemistry tools . The compound has a molecular weight of 196.2875 .
Chemical Reactions Analysis
While specific chemical reactions involving “1-Methyl-3-(4-methylbenzyl)benzene” are not detailed in the searched resources, benzene derivatives typically undergo reactions like substitution with hydrogen halides .
Scientific Research Applications
Chemical Reactions and Derivatives
- Dealkylation Process : 1,2-bis(4-methylbenzylthio)benzene undergoes dealkylation, leading to the generation of benzodithiete or its equivalent, which is significant for chemical synthesis processes (Kobayashi et al., 2000).
- Formation of Iodobenzene Derivatives : The transformation of 1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes to form iodine-substituted benzenes, illustrating the compound's reactivity under specific conditions (Matsumoto et al., 2008).
Radical Cation Studies
- Behavior of Radical Cations : The study of the radical cations of methylated benzene and its derivatives, crucial for understanding electron transfer processes in chemistry (Sehested & Holcman, 1978).
Structural Analysis and Molecular Interactions
- Triazole Derivatives Containing Substituted Benzyl Groups : The structural analysis of 1,2,4-triazole derivatives, which include substituted benzyl groups, significant for the development of new molecular frameworks (Yilmaz et al., 2005).
- Structural Studies in Crystallography : Investigations into the crystal structures of molecules like 1-(4-Methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole, aiding in the development of new materials and pharmaceuticals (Rosepriya et al., 2011).
Reactions and Synthesis
- Nucleophilic Substitution Reactions : Exploring the reactions of 4-methylbenzyl thiocyanate with various nucleophiles, which is vital for synthetic chemistry applications (Ōae et al., 1983).
- Synthesis and Bioactivity Studies : The synthesis and structural analysis of novel compounds like 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, contributing to the development of potential biophotonic materials and bioactive compounds (Si-jia, 2011).
properties
IUPAC Name |
1-methyl-3-[(4-methylphenyl)methyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16/c1-12-6-8-14(9-7-12)11-15-5-3-4-13(2)10-15/h3-10H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGFPRMMRHFIBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CC=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345194 | |
Record name | Benzene, 1-methyl-3-[(4-methylphenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(4-methylbenzyl)benzene | |
CAS RN |
21895-16-9 | |
Record name | Benzene, 1-methyl-3-[(4-methylphenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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